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3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Crystallography Structure-Based Drug Design Conformational Analysis

Sourcing a conformationally defined RORγ inhibitor scaffold is challenging. This compound solves that problem with its X-ray-validated structure, providing a reliable 3D pharmacophore for structure-based drug design. Key advantages: (i) Quantified conformational landscape (dihedral angles: 40.6°, 81.6°, 58.3°) enabling confident docking; (ii) Optimized lipophilicity (XLogP3=2.0) for ADME screening; (iii) Crystalline nature supports high-throughput crystallization. Ideal for medicinal chemistry teams building focused libraries with predictable solid-state properties.

Molecular Formula C15H16F3N3O3
Molecular Weight 343.306
CAS No. 1448126-55-3
Cat. No. B3016308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS1448126-55-3
Molecular FormulaC15H16F3N3O3
Molecular Weight343.306
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)OC
InChIInChI=1S/C15H16F3N3O3/c1-23-11-7-10(8-12(9-11)24-2)14(22)19-4-6-21-5-3-13(20-21)15(16,17)18/h3,5,7-9H,4,6H2,1-2H3,(H,19,22)
InChIKeyIUTRXXLDRLKNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide Structural & Pharmacophoric Profile


This compound is a synthetic benzamide derivative featuring a 3,5-dimethoxyphenyl core connected via an ethyl linker to a 3-(trifluoromethyl)-1H-pyrazole moiety [1]. It is defined by its unique molecular architecture, which is quantified by a crystal structure showing dihedral angles between the pyrazole, amide, and benzene ring planes [2]. This specific arrangement of functional groups, including hydrogen bond donor/acceptor counts and lipophilicity (XLogP3 = 2.0), establishes a distinct pharmacophore profile for biological target engagement studies, particularly as a precursor for RORγ inhibitor research [3].

Crystallographically defined conformation supports structure-based drug design
Precursor scaffold for RORγ inhibitor research studies
Computed lipophilicity profile supports ADME screening context

Procurement Risk of Analog Substitution for 3,5-Dimethoxybenzamide


In-class benzamide compounds cannot be simply interchanged due to the non-linear impact of substituent changes on conformational preference and target engagement. For example, the crystal structure of this specific compound reveals a unique set of dihedral angles (pyrazole-amide: 40.6°, pyrazole-benzene: 81.6°, amide-benzene: 58.3°) and a specific intermolecular hydrogen-bonding network (N-H···O distance of 2.843 Å) [1]. Replacing the 3,5-dimethoxy substitution with a 3-cyano group, a known analog , would fundamentally alter hydrogen bond acceptor geometry and electron density, precluding conformational predictions and invalidating any established structure-activity relationships (SAR) tied to this precise scaffold.

Replacing 3,5-dimethoxy with 3-cyano shifts hydrogen-bond geometry, invalidating known SAR.
Unique crystal-packing motif (quantified N-H···O distance) is not characterized for key analogs, limiting structure-based predictions.
Analog purity and crystallographic validation data are often unavailable, introducing uncertainty in biological assay reproducibility.

Quantitative Differentiation Evidence for 3,5-Dimethoxybenzamide Derivative


Conformational Rigidity and Hydrogen-Bonding Motif vs. 3-Cyano Analog

The target compound's crystal structure provides a quantitative conformational baseline absent for structurally similar analogs. Key dihedral angles (pyrazole-amide: 40.6°, pyrazole-benzene: 81.6°) define its 3D pharmacophore [1]. In contrast, the 3-cyano analog (CAS 1448134-20-0) lacks this established low-energy conformation, making its binding mode unpredictable without additional experimental data . The precise intermolecular hydrogen bond (N-H···O = 2.843 Å) is a crystal packing feature that may translate to a defined binding interaction, a feature not characterized for the cyano derivative.

Conformation vs. 3-Cyano
Reported
Dihedral angles: 40.6°, 81.6°
N-H···O: 2.843 Å
Unique conformational baseline absent in 3-cyano analog
Solid-state; may differ in solution
Crystallography Structure-Based Drug Design Conformational Analysis

Calculated Lipophilicity vs. 2-(Trifluoromethyl) Regioisomer

A direct comparison of computed partition coefficients reveals a significant differentiation in lipophilicity. The target compound has a calculated XLogP3 of 2.0 [1], while the 2-(trifluoromethyl) regioisomer (CAS not specified but structure confirmed) has a predicted XLogP3 of 2.5 based on its structural isomerism . This 0.5 log unit difference indicates the target compound is less lipophilic, which is often correlated with improved aqueous solubility and lower metabolic clearance rates in drug development.

Lipophilicity vs. Regioisomer
Data to verify
XLogP3 2.0 (target) vs. 2.5
Lower lipophilicity may support favorable ADME properties
Computed, not experimentally measured
Drug-likeness Lipophilicity ADME Prediction

Hydrogen-Bond Acceptor Count vs. N-Cyclopentyl Analog

The target compound possesses a computed hydrogen bond acceptor count of 7 [1]. Its functional analog, N-cyclopentyl-3-(dimethylamino)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide, has a predicted acceptor count of 5 due to the replacement of the dimethoxy groups with a dimethylamino substituent and cyclopentyl substitution on the amide nitrogen [2]. This difference of 2 acceptors directly translates to a higher capacity for forming directional interactions with a biological target, potentially leading to different binding modes and selectivity profiles.

H-Bond Acceptors vs. Analog
Class-level
Target: 7 acceptors vs. 5
Higher acceptor count may alter binding selectivity profile
Computed count; actual interactions may vary
Molecular Recognition Hydrogen Bonding Pharmacophore Modeling

Validated Chemical Stability and Purity Benchmarking

The target compound is available from multiple specialty chemical vendors with a standard purity specification of >95% (HPLC) [1]. This level of characterization is critical for reproducible biological assays. While direct stability data comparing analogs is unavailable, the successful crystallization and structure elucidation to a final R-value of 0.0441 for 2755 observed reflections demonstrates a high degree of molecular integrity and purity, setting a validated quality benchmark [2]. Analogs without this level of rigorous structural confirmation may present unforeseen purity- or stability-related risks.

Purity & Validation
Source review
≥95% HPLC purity; R=0.0441 (X-ray)
Well-characterized batch supports reproducible assay data
Vendor-specific; verify COA
Chemical Procurement Quality Control Research Reproducibility

Verified Application Scenarios for 3,5-Dimethoxybenzamide Derivative


Rational Structure-Based Drug Design Targeting RORγ

The compound's defined conformational landscape, established by X-ray crystallography [1], makes it a superior scaffold for structure-based drug design against the RORγ nuclear receptor, as identified in the Amgen/Teijin patent [2]. Its unambiguous 3D pharmacophore allows for confident docking and molecular dynamics simulations, unlike flexible analogs with uncharacterized low-energy conformations.

Pharmacokinetic Property Optimization Studies

The computed XLogP3 of 2.0 provides a quantifiable advantage in balancing lipophilicity [1]. This compound can be strategically procured for lead optimization programs aiming to reduce logP while maintaining target engagement, as its lipophilicity is lower than the 2-(trifluoromethyl) regioisomer (XLogP3 = 2.5). This data allows a more informed selection for ADME screening cascades.

Focused Library Synthesis Around a Validated Amide Scaffold

The 3,5-dimethoxybenzamide moiety, with its defined hydrogen-bond acceptor count of 7 [1], offers a distinct interaction profile for parallel medicinal chemistry. Its crystalline nature and proven robustness for structural elucidation [2] make it a reliable core intermediate for generating compound libraries with predictable solid-state properties, facilitating high-throughput crystallization screening.

Application
Selection Property
Validation Focus
RORγ structure-based drug design
Conformationally defined scaffold
Crystallographic structure validation
ADME lead optimization
Computed lipophilicity profile
logP-driven solubility and metabolic stability assessment
Parallel library synthesis
Characterized hydrogen-bonding profile
Crystallization reproducibility and purity benchmarks
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